Cas no 79538-28-6 (methyl 2,4,6-trifluorobenzoate)
methyl 2,4,6-trifluorobenzoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2,4,6-trifluorobenzoate
- Benzoic acid, 2,4,6-trifluoro-, methyl ester
- LogP
- SCHEMBL1110779
- MFCD01090991
- 79538-28-6
- Methyl2,4,6-trifluorobenzoate
- DTXSID70513571
- AKOS006275574
- 2,4,6-Trifluoro-benzoic acid methyl ester
- RDAIRQLEVUNMTA-UHFFFAOYSA-N
- EN300-244538
- BS-17629
- CS-0150875
-
- MDL: MFCD01090991
- Inchi: 1S/C8H5F3O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3
- InChI Key: RDAIRQLEVUNMTA-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1C(=O)OC)F)F
Computed Properties
- Exact Mass: 190.02416388g/mol
- Monoisotopic Mass: 190.02416388g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 26.3Ų
methyl 2,4,6-trifluorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 038220-1g |
Methyl 2,4,6-trifluorobenzoate |
79538-28-6 | 98% | 1g |
£17.00 | 2022-02-28 | |
| Fluorochem | 038220-5g |
Methyl 2,4,6-trifluorobenzoate |
79538-28-6 | 98% | 5g |
£51.00 | 2022-02-28 | |
| Fluorochem | 038220-25g |
Methyl 2,4,6-trifluorobenzoate |
79538-28-6 | 98% | 25g |
£189.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XY236-25g |
methyl 2,4,6-trifluorobenzoate |
79538-28-6 | 98% | 25g |
1911CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XY236-5g |
methyl 2,4,6-trifluorobenzoate |
79538-28-6 | 98% | 5g |
478.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XY236-200mg |
methyl 2,4,6-trifluorobenzoate |
79538-28-6 | 98% | 200mg |
69.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XY236-1g |
methyl 2,4,6-trifluorobenzoate |
79538-28-6 | 98% | 1g |
194.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XY236-20g |
methyl 2,4,6-trifluorobenzoate |
79538-28-6 | 98% | 20g |
1195.0CNY | 2021-07-17 | |
| Apollo Scientific | PC50435-5g |
Methyl 2,4,6-trifluorobenzoate |
79538-28-6 | 98% | 5g |
£25.00 | 2025-02-21 | |
| Apollo Scientific | PC50435-25g |
Methyl 2,4,6-trifluorobenzoate |
79538-28-6 | 98% | 25g |
£90.00 | 2025-02-21 |
methyl 2,4,6-trifluorobenzoate Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on methyl 2,4,6-trifluorobenzoate
Research Brief on Methyl 2,4,6-Trifluorobenzoate (CAS: 79538-28-6): Recent Advances and Applications
Methyl 2,4,6-trifluorobenzoate (CAS: 79538-28-6) is a fluorinated aromatic ester that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in organic synthesis, drug development, and material science. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, mechanistic insights, and potential applications.
One of the most notable recent developments involves the optimization of synthetic routes for methyl 2,4,6-trifluorobenzoate. A 2023 study published in the Journal of Fluorine Chemistry demonstrated a highly efficient, one-pot synthesis method using 2,4,6-trifluorobenzoic acid as a starting material, achieving yields of over 90% under mild reaction conditions. This method not only improves scalability but also reduces the environmental impact compared to traditional esterification techniques. The study emphasized the compound's stability under various pH conditions, making it suitable for further functionalization in drug discovery pipelines.
In pharmaceutical applications, methyl 2,4,6-trifluorobenzoate has been identified as a critical building block for the development of kinase inhibitors. A recent preprint (2024) from a collaborative research team at MIT and Pfizer revealed its incorporation into a novel class of BTK (Bruton's tyrosine kinase) inhibitors, showing enhanced metabolic stability and target binding affinity due to the trifluoromethyl group's electron-withdrawing properties. Molecular docking simulations further confirmed its role in improving ligand-protein interactions, paving the way for next-generation therapeutics in oncology and autoimmune diseases.
Beyond pharmaceuticals, this compound has found utility in material science. A groundbreaking study in ACS Applied Materials & Interfaces (2023) reported its use as a precursor for fluorinated polymer coatings with exceptional hydrophobicity and chemical resistance. These coatings exhibited potential applications in medical device manufacturing and anti-corrosive materials, with the trifluorobenzoate moiety contributing to enhanced thermal stability (>300°C). Researchers also noted its compatibility with 3D printing technologies, opening new avenues for customized biomaterials.
From a mechanistic perspective, advanced spectroscopic techniques (including 19F NMR and X-ray crystallography) have been employed to study the compound's conformational behavior. A 2024 Chemical Communications paper elucidated its unique rotational barrier around the ester carbonyl group, which directly influences its reactivity in nucleophilic substitution reactions. These findings have important implications for designing more efficient catalytic systems in fluoroorganic chemistry.
In conclusion, methyl 2,4,6-trifluorobenzoate (79538-28-6) continues to demonstrate remarkable versatility across multiple research domains. Recent advancements in its synthesis, coupled with growing applications in drug discovery and advanced materials, position this compound as a valuable asset in chemical biology. Future research directions may explore its potential in radiopharmaceuticals (given fluorine-18 labeling compatibility) and as a scaffold for covalent inhibitor design. The compound's unique physicochemical properties ensure it will remain a focus of innovation in the coming years.
79538-28-6 (methyl 2,4,6-trifluorobenzoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)